BenchChemオンラインストアへようこそ!

Melphalan methyl ester

Cancer chemotherapy Alkylating agents Multiple myeloma

Melphalan methyl ester (CAS 88457-23-2), systematically named methyl (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate, is the methyl ester derivative of the nitrogen mustard alkylating agent melphalan. With a molecular formula of C₁₄H₂₀Cl₂N₂O₂ and a molecular weight of 319.2 g/mol, this compound belongs to the bischloroethylamine class of DNA-targeting antineoplastics.

Molecular Formula C14H20Cl2N2O2
Molecular Weight 319.2 g/mol
CAS No. 88457-23-2
Cat. No. B8822645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelphalan methyl ester
CAS88457-23-2
Molecular FormulaC14H20Cl2N2O2
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N
InChIInChI=1S/C14H20Cl2N2O2/c1-20-14(19)13(17)10-11-2-4-12(5-3-11)18(8-6-15)9-7-16/h2-5,13H,6-10,17H2,1H3/t13-/m0/s1
InChIKeyYHYUQHQOUXSXQE-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melphalan Methyl Ester (CAS 88457-23-2): Core Physicochemical and Pharmacological Profile for Source Selection


Melphalan methyl ester (CAS 88457-23-2), systematically named methyl (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate, is the methyl ester derivative of the nitrogen mustard alkylating agent melphalan. With a molecular formula of C₁₄H₂₀Cl₂N₂O₂ and a molecular weight of 319.2 g/mol, this compound belongs to the bischloroethylamine class of DNA-targeting antineoplastics . The esterification of the carboxyl group of melphalan yields a more lipophilic molecule (calculated LogP ≈ 2.1) [1] that retains the bifunctional alkylating warhead while altering its solubility, stability, and biological activity profile relative to the parent drug [2].

Why Melphalan and Other Alkylating Esters Cannot Be Interchanged with Melphalan Methyl Ester


Although melphalan methyl ester shares the same bis(2-chloroethyl)amino pharmacophore with its parent compound melphalan and with related alkylating agents such as chlorambucil, simple substitution between these agents is not supported by evidence. The methyl ester modification at the carboxyl group of the L-phenylalanine moiety significantly alters the molecule's lipophilicity, cellular uptake kinetics, and susceptibility to hydrolytic degradation [1]. Critically, in head-to-head cytotoxicity assays across haematological cancer cell lines, melphalan methyl ester (designated EM-MEL in comparative studies) demonstrates IC₅₀ values that are approximately 8-fold lower than those of unmodified melphalan, while ethyl ester (EE-MEL) and dual-modified amidine-ester analogs exhibit divergent potency and selectivity profiles [2]. Furthermore, the methyl ester free base offers distinct solubility advantages for controlled-release formulation—being readily soluble in THF but poorly soluble in water—a property profile that cannot be replicated by melphalan free acid or the hydrochloride salt form [3]. These quantitative differences in potency, selectivity, and physicochemical behaviour preclude generic interchangeability for research and formulation applications.

Melphalan Methyl Ester: Head-to-Head Quantitative Evidence for Differentiated Selection


Cytotoxicity Potency: EM-MEL Demonstrates ~8-Fold Lower IC₅₀ Than Parent Melphalan in Haematological Cancer Cells

The methyl ester of melphalan (EM-MEL) exhibits substantially greater cytotoxic potency than the parent drug melphalan across multiple haematological cancer cell lines. In the Scientific Reports study by Gajek et al. (2020), melphalan esters as a class were considerably more cytotoxic, with EM-MEL achieving an IC₅₀ of approximately 1.05 µM across the panel, representing an ~8-fold reduction in IC₅₀ compared to unmodified melphalan [1]. Specifically, the IC₅₀ values for melphalan in RPMI8226, THP1, and HL60 cells were 8.9 µM, 6.26 µM, and 3.78 µM, respectively, while EM-MEL and EE-MEL showed the highest efficacy against RPMI8226 cells among all nine tested analogs [2]. Importantly, the enhanced potency of EM-MEL was not uniformly shared by all esters or amidine-modified derivatives; MOR-MEL and DIPR-MEL failed to outperform the parent drug, underscoring that the methyl ester modification specifically confers a potency advantage [1].

Cancer chemotherapy Alkylating agents Multiple myeloma Acute leukaemia Cytotoxicity screening

DNA Damage Induction: EM-MEL Derivatives Generate Significantly Higher DNA Strand Breaks Than Parent Melphalan

Melphalan methyl ester derivatives induce quantitatively greater DNA damage than the parent compound. In the 2022 study by Gajek et al. (Int. J. Mol. Sci.), the alkaline comet assay revealed that after 48 h of treatment in HL60 cells, the EM-T-MEL derivative (a melphalan methyl ester with an additional amidine modification) caused 30.1% DNA in comet tails, compared to only 15.6% for unmodified melphalan—a 1.93-fold increase [1]. In THP1 cells after only 4 h of incubation, EM-I-MEL produced 9.2% DNA strand breaks and EM-T-MEL produced 11.7%, versus 5.5% for melphalan [1]. In RPMI8226 multiple myeloma cells after 48 h, EM-I-MEL and EM-T-MEL reached 34.1% and 38.5% DNA damage, respectively [1]. The Scientific Reports (2020) study corroborated that treatment with melphalan derivatives generated a significantly higher level of DNA breaks compared to melphalan, especially after longer incubation times [2].

Genotoxicity DNA damage Comet assay Alkylating agent mechanism Cancer cell biology

Apoptosis Induction: EM-T-MEL Methyl Ester Induces ~3.1-Fold Higher Early Apoptosis Than Melphalan in THP1 Cells

Melphalan methyl ester derivatives with amidine modifications (EM-T-MEL, EM-I-MEL) demonstrate markedly enhanced pro-apoptotic activity compared to the parent drug. In THP1 acute monocytic leukaemia cells after 24 h of incubation, Hoechst 33342/propidium iodide double staining revealed that EM-T-MEL induced early apoptosis in 31% of the total cell population, and EM-I-MEL in 23%, compared to only 13% for unmodified melphalan [1]. After 48 h of incubation with EM-T-MEL, the late apoptotic cell population reached 49% of total cells, versus only 4% for melphalan—a greater than 12-fold increase in late-stage apoptosis commitment [1]. The enhanced apoptosis induction was mechanistically linked to increased DNA damage and was accompanied by caspase 3/7, 8, and 9 activation in all tested cell lines [1][2].

Apoptosis Programmed cell death Caspase activation Leukaemia Flow cytometry

Selectivity Index: Melphalan Methyl Esters Show ~4.5-Fold Higher IC₅₀ in Normal PBMCs vs. Leukaemia Cells, Indicating a Favourable Therapeutic Window

A critical differentiator for melphalan methyl ester derivatives is their selectivity for malignant over normal haematopoietic cells. In peripheral blood mononuclear cells (PBMCs), the IC₅₀ values for EE-MEL and EM-MEL were 2.20 ± 0.25 µM and 2.39 ± 1.08 µM, respectively, which were approximately 4.5-fold higher than their IC₅₀ values in leukaemia cell lines and approximately 2-fold higher than in multiple myeloma cells [1]. The EM-T-MEL derivative showed the most favourable selectivity profile: it was approximately 2.5 times less cytotoxic to PBMCs than melphalan itself, while simultaneously being more potent against cancer cells [2]. This selectivity advantage was not observed across all derivatives—EM-MORPIP-MEL was similar to melphalan in THP1 cells but more toxic against HL60, RPMI8226, and PBMCs, eliminating it as a selective candidate [2].

Selectivity Therapeutic index Normal vs. cancer cells Toxicity profiling PBMC

Physicochemical Differentiation: Melphalan Methyl Ester Free Base Enables Superior Solubility in Organic Solvents and Controlled Release Formulation vs. Melphalan Free Acid

The methyl ester modification fundamentally alters the solubility profile of melphalan, conferring distinct advantages for polymer-based drug delivery applications. Melphalan methyl ester free base is readily soluble in tetrahydrofuran (THF), the optimal solvent for polyphosphazene polymers, while being poorly soluble in water [1]. In direct comparative studies, melphalan methyl ester-loaded polyphosphazene microspheres exhibited gradual and well-sustained release profiles, whereas melphalan-loaded microspheres prepared under identical conditions showed very poor release characteristics with high initial burst release and no sustained delivery [2]. In implantable devices, melphalan methyl ester free base produced very low and gradual release profiles due to this complementary solubility profile, and devices with these release characteristics showed promising therapeutic results in a leukaemia L1210 intraperitoneal tumour model in mice, with statistically significant extension of median survival time (P < 0.05 to P < 0.01) [1].

Solubility Controlled release Drug delivery Polymer formulation Implantable devices

Structural Selectivity: Methyl Ester Derivatives EM-MOR-MEL and EM-T-MEL Alter B-DNA Conformation and Activate Mitotic Catastrophe, Distinguishing Their Mechanism from Parent Melphalan

Beyond quantitative differences in potency, melphalan methyl ester derivatives exhibit qualitatively distinct mechanisms of DNA interaction and cell death induction. A 2022 study demonstrated that the methyl ester derivatives EM-MOR-MEL and EM-T-MEL directly affect B-DNA conformation, leading to increased DNA damage that is mechanistically distinct from the DNA alkylation pattern of parent melphalan [1]. This altered DNA interaction resulted in cell cycle arrest specifically in the S and G2/M phases, culminating in cell death via activation of mitotic catastrophe rather than solely through classical apoptosis pathways [1][2]. The study concluded that these analogs have better anti-cancer activity in multiple myeloma cells than the currently used melphalan [1]. This mechanistic differentiation is supported by the observation that the mechanism of action of melphalan derivatives differed depending on the cell line, suggesting targetable cell-type specific vulnerabilities [3].

DNA conformation Mitotic catastrophe Cell cycle arrest Structure-activity relationship Multiple myeloma

Melphalan Methyl Ester (CAS 88457-23-2): Evidence-Backed Application Scenarios for Research and Industrial Use


In Vitro Cytotoxicity Screening of Alkylating Agent Potency in Haematological Cancer Panels

Use melphalan methyl ester (EM-MEL) as a high-potency alkylating agent control in cytotoxicity screening panels against multiple myeloma (RPMI8226), acute monocytic leukaemia (THP1), and promyelocytic leukaemia (HL60) cell lines. With an IC₅₀ approximately 8-fold lower than parent melphalan in these cell lines [1], EM-MEL enables detection of subtle resistance mechanisms and synergy effects at lower compound concentrations, reducing solvent (DMSO) interference and conserving precious patient-derived cell material. The compound's well-characterized selectivity window—~4.5-fold higher IC₅₀ in normal PBMCs versus cancer cells [1]—also makes it suitable for therapeutic index benchmarking when screening novel agents alongside normal haematopoietic cells.

DNA Damage and Repair Pathway Mechanistic Studies

Employ melphalan methyl ester derivatives (EM-T-MEL, EM-I-MEL) as positive controls for DNA damage induction in alkaline comet assay and γ-H2AX foci formation studies. At 48 h in HL60 cells, these compounds generate nearly double the DNA strand breaks (30.1% vs. 15.6% DNA in comet tail) compared to equimolar parent melphalan [2], providing a larger dynamic range for DNA repair inhibitor screening. The unique property of EM-MOR-MEL and EM-T-MEL to alter B-DNA conformation and activate mitotic catastrophe rather than classical apoptosis [3] makes these compounds particularly valuable for dissecting DNA damage response pathway choice (apoptosis vs. mitotic catastrophe) in multiple myeloma models.

Polymer-Based Controlled Release Formulation Development for Local Anticancer Therapy

Select melphalan methyl ester free base (CAS 88457-23-2) as the alkylating agent of choice for polyphosphazene-based implantable or injectable microsphere formulations. The compound's dual solubility profile—readily soluble in THF for polymer processing, poorly soluble in water for sustained release [4]—enables gradual, well-controlled drug elution that is not achievable with melphalan free acid, which exhibits burst release kinetics in identical polymer matrices [4][5]. Researchers developing local chemotherapeutic devices for peritoneal carcinomatosis or post-resection tumour bed applications should procure the free base form specifically for this compatibility advantage.

Apoptosis and Programmed Cell Death Mechanism Dissection in Leukaemia Models

Use EM-T-MEL and related methyl ester derivatives as tool compounds to investigate the complete apoptosis cascade—from phosphatidylserine externalization through caspase 3/7, 8, and 9 activation—in acute monocytic leukaemia cells. At 24 h, EM-T-MEL induces early apoptosis in 31% of THP1 cells versus only 13% for melphalan; at 48 h, the late apoptosis differential expands to 49% versus 4% [2]. This large dynamic range (2.38-fold for early apoptosis, >12-fold for late apoptosis) facilitates robust quantification of pro- and anti-apoptotic modulator effects, making these compounds preferred positive controls for chemical biology screens targeting the intrinsic and extrinsic apoptotic pathways in haematological malignancies.

Quote Request

Request a Quote for Melphalan methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.